2-Fluoro-2-deoxy-6-phosphogluconate

描述

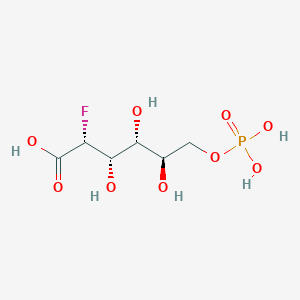

Structure

2D Structure

3D Structure

属性

CAS 编号 |

99257-07-5 |

|---|---|

分子式 |

C6H12FO9P |

分子量 |

278.13 g/mol |

IUPAC 名称 |

(2R,3S,4R,5R)-2-fluoro-3,4,5-trihydroxy-6-phosphonooxyhexanoic acid |

InChI |

InChI=1S/C6H12FO9P/c7-3(6(11)12)5(10)4(9)2(8)1-16-17(13,14)15/h2-5,8-10H,1H2,(H,11,12)(H2,13,14,15)/t2-,3-,4-,5-/m1/s1 |

InChI 键 |

HPWDTWLWYRUEAR-TXICZTDVSA-N |

SMILES |

C(C(C(C(C(C(=O)O)F)O)O)O)OP(=O)(O)O |

手性 SMILES |

C([C@H]([C@H]([C@@H]([C@H](C(=O)O)F)O)O)O)OP(=O)(O)O |

规范 SMILES |

C(C(C(C(C(C(=O)O)F)O)O)O)OP(=O)(O)O |

同义词 |

2-FDPG 2-fluoro-2-deoxy-6-phosphogluconate |

产品来源 |

United States |

Biochemical Pathways and Enzymatic Conversion of 2 Fluoro 2 Deoxy 6 Phosphogluconate

Formation within the Oxidative Pentose (B10789219) Phosphate (B84403) Pathway (oxPPP)

The primary route for the formation of 2-FDPG is through the oxidative branch of the Pentose Phosphate Pathway (oxPPP), a crucial metabolic route for generating NADPH and precursors for nucleotide synthesis. wikipedia.orgnih.gov

Precursor: 2-Fluoro-2-deoxy-6-phosphogluconolactone (FD-PGL)

The immediate precursor to 2-FDPG is 2-Fluoro-2-deoxy-6-phosphogluconolactone (FD-PGL). nih.gov This lactone is formed from 2-deoxy-2-fluoro-D-glucose-6-phosphate (FDG-6-P), a product of the phosphorylation of 2-deoxy-2-fluoro-D-glucose (FDG) by hexokinase. nih.govnih.gov The conversion of FDG-6-P to FD-PGL is an oxidation step within the oxPPP. nih.gov Subsequently, FD-PGL is hydrolyzed to form the linear 2-FDPG molecule. This hydrolysis can occur spontaneously or be catalyzed by the enzyme 6-phosphogluconolactonase (6PGL), which is responsible for the hydrolysis of the natural substrate, 6-phosphogluconolactone. nih.govresearchgate.net

Involvement of Glucose-6-phosphate Dehydrogenase (G6PD) and Hexose-6-phosphate Dehydrogenase (H6PD) in Related Metabolism

The initial and rate-limiting step of the oxPPP is catalyzed by Glucose-6-phosphate dehydrogenase (G6PD), which converts glucose-6-phosphate to 6-phosphoglucono-δ-lactone. nih.govmedlineplus.gov Given the structural similarity, G6PD is also implicated in the conversion of FDG-6-P to FD-PGL. nih.gov Studies have shown that both G6PD and Hexose-6-phosphate dehydrogenase (H6PD), another enzyme capable of oxidizing glucose-6-phosphate, can metabolize FDG. nih.gov Knockdown experiments of these enzymes have demonstrated their roles in the downstream metabolism of the tracer, suggesting they both contribute to the formation of FD-PGL from FDG-6-P. nih.gov

Interactions with Glycolytic Pathway Components

While the primary formation of 2-FDPG is within the oxPPP, its precursor, FDG-6-P, is a direct analog of glucose-6-phosphate, a key intermediate in glycolysis. nih.gov The accumulation of FDG-6-P can inhibit the glycolytic enzyme phosphoglucose (B3042753) isomerase, which catalyzes the conversion of glucose-6-phosphate to fructose-6-phosphate. nih.gov This inhibition can divert glucose metabolism towards the oxPPP, potentially increasing the flux towards 2-FDPG formation. However, 2-FDPG itself is not a substrate for the subsequent enzymes in the glycolytic pathway due to the presence of the fluorine atom at the C-2 position, which prevents its further metabolism through this central energy-producing route. researchgate.net

Consideration of Alternative and Undefined Metabolic Routes

The metabolism of fluorinated glucose analogs is not limited to the direct pathway leading to 2-FDPG. Several alternative and less-defined metabolic routes have been identified, leading to a variety of other fluorinated metabolites.

Epimerization to Mannose-based Analogs

Studies have revealed that 2-deoxy-2-fluoro-D-glucose (FDG) and its phosphorylated derivatives can undergo epimerization to form mannose-based analogs. nih.gov This process involves the conversion of the glucose configuration to the mannose configuration at the C-2 position. Consequently, metabolites such as 2-deoxy-2-fluoro-D-mannose (FDM) and its phosphorylated form, 2-deoxy-2-fluoro-D-mannose-6-phosphate (FDM-6-P), have been detected in tissues. nih.govnih.gov This epimerization can occur under basic conditions and suggests a more complex metabolic network than initially presumed. osti.gov

Glycogenic and Nucleotide-bound Radiometabolites

Beyond the formation of 2-FDPG and mannose analogs, FDG can be incorporated into other metabolic pathways. Evidence suggests the formation of glycogenic radiometabolites, indicating that FDG-1-phosphate can be used as a substrate for glycogen (B147801) synthesis. nih.gov Furthermore, nucleotide-bound forms of FDG, such as UDP-2-FDG, have been identified. researchgate.netfrontiersin.org The formation of these metabolites implies the involvement of enzymes that typically handle glucose-1-phosphate and UDP-glucose, further highlighting the diverse metabolic fate of fluorinated glucose analogs. frontiersin.org

Research Findings on 2-FDPG and Related Metabolites

| Metabolite | Precursor(s) | Key Enzymes Involved | Metabolic Pathway | Significance |

| 2-Fluoro-2-deoxy-6-phosphogluconate (2-FDPG) | 2-Fluoro-2-deoxy-6-phosphogluconolactone (FD-PGL) | 6-Phosphogluconolactonase (6PGL) | Oxidative Pentose Phosphate Pathway | Product of the oxPPP, used to study pathway flux. |

| 2-Fluoro-2-deoxy-6-phosphogluconolactone (FD-PGL) | 2-deoxy-2-fluoro-D-glucose-6-phosphate (FDG-6-P) | Glucose-6-phosphate Dehydrogenase (G6PD), Hexose-6-phosphate Dehydrogenase (H6PD) | Oxidative Pentose Phosphate Pathway | Lactone intermediate in the formation of 2-FDPG. nih.gov |

| 2-deoxy-2-fluoro-D-glucose-6-phosphate (FDG-6-P) | 2-deoxy-2-fluoro-D-glucose (FDG) | Hexokinase, Glucokinase | Glycolysis/Initial Phosphorylation | Key entry point into cellular metabolism, can inhibit glycolysis. nih.govnih.govnih.gov |

| 2-deoxy-2-fluoro-D-mannose-6-phosphate (FDM-6-P) | 2-deoxy-2-fluoro-D-glucose-6-phosphate (FDG-6-P) | Putative Epimerases | Epimerization | Indicates metabolic crosstalk and alternative processing. nih.govnih.gov |

| UDP-2-FDG | FDG-1-phosphate, UTP | UDP-glucose pyrophosphorylase (UGPase) - putative | Nucleotide Sugar Metabolism | Precursor for potential incorporation into complex carbohydrates. researchgate.netfrontiersin.org |

Enzymology and Molecular Mechanism of Action

Enzymatic Reactions Leading to or Involving 2-Fluoro-2-deoxy-6-phosphogluconate

This compound (2-FDPG) is a synthetic analog of 6-phosphogluconate (6PG), a key intermediate in the pentose (B10789219) phosphate (B84403) pathway (PPP) and the Entner-Doudoroff (ED) pathway. ontosight.aiwikipedia.org Its structure, featuring a fluorine atom at the C2 position, allows it to act as a probe in studying the enzymes that normally process 6PG. ontosight.ai The primary enzymes of interest are 6-phosphogluconate dehydrogenase (6PGDH) and 6-phosphogluconate dehydratase (EDD).

Role of 6-Phosphogluconate Dehydrogenase (6PGDH) with Deoxy Analogs

6-Phosphogluconate dehydrogenase is a crucial enzyme in the pentose phosphate pathway, catalyzing the oxidative decarboxylation of 6-phosphogluconate to produce ribulose 5-phosphate, CO2, and NADPH. nih.govwikipedia.orgontosight.ai The mechanism involves the oxidation of the C3 hydroxyl group of 6PG to a keto group, followed by decarboxylation. nih.govwikipedia.org

To understand the interaction of 6PGDH with substrates modified at the C2 position, researchers have utilized the substrate analog 2-deoxy-6-phosphogluconate (B1201372). nih.gov Studies using 6PGDH from various sources, including sheep liver, human erythrocytes, and Trypanosoma brucei, have shown that the enzyme can oxidize this deoxy analog. nih.gov The reaction with 2-deoxy-6-phosphogluconate proceeds via oxidation to an intermediate, 2-deoxy-3-keto-6-phosphogluconate. nih.govnih.gov However, the subsequent processing of this intermediate varies between enzymes from different species. For instance, the sheep liver enzyme tends to release the keto intermediate, whereas the enzymes from erythrocytes and trypanosomes proceed to decarboxylate it. nih.gov This use of a deoxy analog was instrumental in elucidating the stepwise mechanism of the 6PGDH-catalyzed reaction. nih.goviucr.org

While direct studies on this compound are less common, the behavior of the deoxy analog suggests that 6PGDH can likely bind the fluorinated compound. However, the high electronegativity of the fluorine atom at the C2 position would significantly impact the subsequent electronic rearrangements required for oxidation and decarboxylation.

Dehydratase Activity in Phosphogluconate Conversion

In the Entner-Doudoroff pathway, the key enzyme acting on 6-phosphogluconate is 6-phosphogluconate dehydratase (also known as phosphogluconate dehydratase or EDD). wikipedia.orgfrontiersin.org This enzyme catalyzes the dehydration of 6PG to form 2-keto-3-deoxy-6-phosphogluconate (KDPG). wikipedia.orgontosight.ainih.gov KDPG is a central metabolite in this pathway, which is prevalent in many bacteria. frontiersin.orgnih.govoup.com

The dehydratase enzyme belongs to the family of hydro-lyases and specifically cleaves the carbon-oxygen bond at C3 of 6-phosphogluconate. wikipedia.org The enzyme from Caulobacter crescentus, for example, shows high specificity for 6PG and does not act on similar substrates like D-gluconate or D-galactonate. frontiersin.orgnih.gov The reaction is essentially irreversible and is a critical step for organisms relying on the ED pathway for glucose metabolism. frontiersin.orgresearchgate.net Given the enzyme's specificity, the presence of a fluorine atom at the C2 position in this compound would likely make it a poor substrate or potentially an inhibitor of 6-phosphogluconate dehydratase.

Enzyme Kinetics and Substrate Specificity for this compound

Detailed kinetic data specifically for this compound are not extensively documented in the available literature. However, insights can be drawn from studies on related enzymes and substrate analogs.

For 6-phosphogluconate dehydratase from Caulobacter crescentus (CcEDD), the kinetics for the natural substrate, 6-phosphogluconate, have been well-characterized. frontiersin.orgnih.gov The enzyme follows Michaelis-Menten kinetics. frontiersin.org

Table 1: Kinetic Properties of C. crescentus 6-Phosphogluconate Dehydratase (CcEDD) with 6-Phosphogluconate

| Kinetic Parameter | Value |

|---|---|

| Vmax | 61.6 U/mg |

| KM | 0.3 mM |

Data sourced from studies on the enzymatic synthesis of KDPG. frontiersin.orgnih.gov

The enzyme demonstrates high substrate specificity, with no detectable activity towards other sugar phosphates like D-glucose-1-phosphate. frontiersin.orgnih.gov This high specificity suggests that modifications to the substrate, such as the introduction of a fluorine atom at the C2 position, would significantly alter or abolish enzymatic activity.

In the case of 6PGDH, studies with the analog 2-deoxy-6-phosphogluconate have shown that it is a substrate, although its processing differs depending on the enzyme source. nih.gov The interaction of 6PGDH is also subject to allosteric regulation by its own substrate, 6PG, which can act as an activator for the decarboxylation of the keto-intermediate, indicating complex kinetic behavior. nih.govnih.gov

Molecular Interactions with Target Enzymes and Binding Sites

The binding of substrates to 6PGDH occurs at an active site located at the interface between the subunits of the dimeric enzyme. nih.goviucr.org This structural arrangement is crucial for inter-subunit communication and the enzyme's allosteric properties. nih.gov The crystal structure of 6PGDH from sheep liver complexed with its substrate reveals that the binding pocket is made up of residues from both protein chains. nih.gov

The coenzyme NADP+ binds in a cleft within a smaller domain of the enzyme, adjacent to the substrate-binding pocket. wikipedia.org The interaction with this compound would involve this same active site. The phosphate group at the C6 position is a critical binding determinant. The fluorine atom at the C2 position, being similar in size to a hydrogen atom, is not expected to cause significant steric hindrance. dur.ac.uk However, its strong electron-withdrawing nature would alter the electronic environment of the substrate, likely affecting the precise positioning and interactions with key catalytic residues in the active site. nih.gov

For 6-phosphogluconate dehydratase, the active site is also highly specific. While a detailed structure with the fluorinated analog is unavailable, the lack of activity with other similar sugars implies a strict requirement for the specific stereochemistry and functional groups of 6-phosphogluconate for effective binding and catalysis. frontiersin.orgnih.gov

Impact of Fluorine Substitution on Enzymatic Processing

The substitution of a hydrogen atom or a hydroxyl group with fluorine is a common strategy in medicinal chemistry to alter the properties of biologically active molecules. dur.ac.ukchembites.org Fluorine's high electronegativity and small size can lead to profound changes in enzymatic reactions. dur.ac.uknih.gov

Blocking Metabolism: Introducing a fluorine atom at a site of metabolic conversion can effectively block the enzymatic reaction. nih.govrsc.org For example, in studies with cytochrome P450 enzymes, fluorination at the site of hydroxylation prevented the reaction from occurring. nih.govrsc.org In the context of this compound, the fluorine at C2 replaces a hydroxyl group. For 6PGDH, this C2-hydroxyl is not the primary site of oxidation (which is C3), but its electronic influence could still impede the formation of the 3-keto intermediate.

Altering Binding Affinity: Fluorine substitution can either increase or decrease the binding affinity of a substrate for an enzyme. nih.gov This is because fluorine can participate in favorable electrostatic interactions but can also disrupt crucial hydrogen bonds.

Changing Reaction Mechanism: In some cases, fluorination can alter the rate-limiting step or even change the chemical mechanism of an enzymatic reaction. nih.gov For instance, a fluoroacetyl-CoA thioesterase was found to use a different catalytic mechanism for its fluorinated substrate compared to the non-fluorinated version, leading to a massive rate acceleration. nih.gov

For this compound, the primary impact of the C2-fluorine substitution is expected to be a strong electronic effect on the adjacent C3 carbon, which is the site of oxidation by 6PGDH. This would likely make the oxidation step more difficult, potentially making 2-FDPG an inhibitor rather than a substrate for 6PGDH. Similarly, for 6-phosphogluconate dehydratase, the altered electronics could disrupt the dehydration mechanism. ontosight.aiontosight.ai

Cellular and Tissue Specific Metabolism of 2 Fluoro 2 Deoxy 6 Phosphogluconate

Tissue-Dependent Patterns of Formation and Accumulation

The metabolic fate of FDG, and consequently the formation of 2-fluoro-2-deoxy-6-phosphogluconate, exhibits distinct patterns across different tissues. nih.govresearchgate.net While FDG-6-P is the primary metabolite, its further conversion through pathways like the oxPPP is highly tissue-dependent. researchgate.netdntb.gov.ua

Studies using 19F nuclear magnetic resonance (NMR) spectroscopy and radiolabeled [¹⁸F]FDG in rats have quantified the extent of FDG metabolism beyond FDG-6-P in various organs. Significant inter-tissue differences in metabolite accumulation are observed, reflecting the unique metabolic and regulatory characteristics of each organ. researchgate.netdntb.gov.ua For instance, 90 minutes after FDG administration in rats, the percentage of total FDG metabolites other than FDG-6-P varied considerably among tissues. researchgate.net

The liver, in particular, demonstrates the highest capacity for metabolizing FDG through the oxPPP. nih.gov In murine models, the levels of the oxPPP radiometabolites, collectively identified as 2-[¹⁸F]FD-PGL/PG1, were most prominent in the liver compared to the brain, heart, lung, kidney, and tumors. nih.gov This aligns with the liver's central role in glucose homeostasis and its expression of specific enzymes like hexose-6-phosphate dehydrogenase (H6PD), which is located in the endoplasmic reticulum and can process FDG-6-P. nih.govdntb.gov.ua

Conversely, other tissues show different dominant downstream metabolic routes. In the brain, heart, and tumors, the most abundant radiometabolite besides FDG-6-P is 2-fluoro-2-deoxy-D-mannose-6-phosphate (FDM-6-P), indicating epimerization as a more significant pathway than the oxPPP in these tissues. nih.gov Glycogenic metabolites are more characteristic of the liver and kidney. nih.gov These tissue-specific metabolic fingerprints highlight that the formation of this compound is a specialized event, most pronounced in tissues with high oxPPP activity, such as the liver. nih.gov

| Tissue (in Rat) | Metabolism Beyond FDG-6-P (% of Total FDG Content) | Primary Downstream Metabolites/Pathways |

| Brain | 45% ± 3% researchgate.net | 2-fluoro-2-deoxy-D-mannose-6-phosphate (FDM-6-P) nih.gov |

| Heart | 29% ± 2% researchgate.net | 2-fluoro-2-deoxy-D-mannose-6-phosphate (FDM-6-P) nih.gov |

| Liver | 22% ± 3% researchgate.net | Glycogenic metabolites, 2-[¹⁸F]FD-PGL/PG1 (oxPPP) nih.gov |

| Kidney | 17% ± 3% researchgate.net | Glycogenic metabolites (UDP-2-[¹⁸F]FDG) nih.gov |

Metabolism in Specific Cellular Models (e.g., Cancer Cell Lines, Microorganisms)

The metabolism of FDG into its various downstream products, including this compound, has been investigated in several cellular models, particularly in cancer cell lines. These models are crucial for understanding the biochemical basis of FDG uptake observed in clinical positron emission tomography (PET) imaging. nih.gov

In tumor cells, FDG is rapidly phosphorylated to FDG-6-P. nih.gov However, significant further metabolism occurs. Time-course analysis in experimental tumors revealed that while FDG-6-P constituted 88% of metabolites at 5 minutes post-injection, its proportion decreased to 53% after 3 hours. nih.gov Concurrently, the proportion of 2-fluoro-2-deoxy-D-mannose-6-phosphate (FDM-6-P) increased to 38% at the 3-hour mark, indicating substantial epimerization. nih.gov

Studies on human fibrosarcoma (HT1080) and colon adenocarcinoma (HT29) cell xenografts in mice showed that the profile of radiometabolites can differ between tumor types. nih.gov In these tumor models, FDM-6-P was the most abundant radiometabolite after FDG-6-P. nih.gov The formation of oxPPP metabolites, including this compound, has also been confirmed in cancer cells, with knockdown of oxPPP enzymes like glucose-6-phosphate dehydrogenase (G6PD) and hexose-6-phosphate dehydrogenase (H6PD) altering the metabolic profile of FDG. nih.gov

The study of FDG metabolism has also extended to microorganisms and plants. In the model plant Arabidopsis thaliana, FDG is metabolized into several compounds, including FDG-6-P, uridine-diphosphate-FDG (UDP-FDG), and 2-deoxy-2-fluoro-gluconic acid, which is analogous to this compound. frontiersin.org In certain bacteria, the Entner-Doudoroff pathway is a primary route for glucose metabolism, utilizing the intermediate 2-keto-3-deoxy-6-phosphogluconate, a structural analog of this compound. ontosight.aiwikipedia.org

| Cellular Model | Key Findings on FDG Metabolism | Reference |

| Experimental Tumor Cells | FDG-6-P decreases over time (from 88% at 5 min to 53% at 3 hr), while FDM-6-P increases (to 38% at 3 hr). | nih.gov |

| HT1080 & HT29 Xenografts | FDM-6-P is the most abundant radiometabolite after FDG-6-P. oxPPP metabolites are present. | nih.gov |

| Arabidopsis thaliana | FDG is metabolized to FDG-6-P, UDP-FDG, and 2-deoxy-2-fluoro-gluconic acid. | frontiersin.org |

Influence of Cellular Metabolic State on this compound Dynamics

Furthermore, pharmacological interventions that alter cellular metabolism can impact these dynamics. For example, the drug metformin (B114582) has been shown to inhibit the enzyme hexose-6-phosphate dehydrogenase (H6PD), a key enzyme of the oxPPP located in the endoplasmic reticulum. dntb.gov.ua By inhibiting H6PD, metformin can impair the metabolism of FDG-6-P through this pathway, thereby affecting the formation of this compound and potentially altering the interpretation of FDG-PET scans. dntb.gov.ua This demonstrates that the activity of the oxPPP, and thus the production of its fluorinated metabolites, is sensitive to the cell's broader metabolic and signaling network.

Intracellular Localization and Compartmentation

The synthesis of this compound occurs within specific subcellular compartments, dictated by the localization of the enzymes of the oxidative pentose (B10789219) phosphate (B84403) pathway (oxPPP). The precursor for its synthesis, 2-fluoro-2-deoxy-D-glucose-6-phosphate (FDG-6-P), is formed in the cytoplasm by hexokinases following the transport of FDG into the cell. nih.govsnmjournals.org This "metabolic trapping" of FDG-6-P is the foundational principle of FDG-based imaging. snmjournals.orgnih.gov

While the classical steps of the oxPPP are primarily cytosolic, evidence points to a significant role for the endoplasmic reticulum (ER) in the metabolism of FDG-6-P. nih.gov The enzyme hexose-6-phosphate dehydrogenase (H6PD), which catalyzes the first committed step of an ER-located pentose phosphate pathway, can metabolize FDG-6-P. nih.govdntb.gov.ua This suggests that the formation of 2-fluoro-2-deoxy-6-phosphogluconolactone, the immediate precursor to this compound, can occur within the lumen of the ER. nih.gov

The dephosphorylation of FDG-6-P back to FDG, which allows for its efflux from the cell, is also a compartmentalized process. This reaction is carried out by the glucose-6-phosphatase (G6Pase) enzyme system, which is predominantly located in the membrane of the ER, particularly in liver and kidney cells. nih.gov The complete system requires both the G6Pase catalytic unit and a glucose-6-phosphate transporter (G6PT) to move FDG-6-P from the cytoplasm into the ER lumen for dephosphorylation. nih.gov Therefore, the intracellular life of FDG metabolites involves trafficking between the cytoplasm and the ER, with the ER serving as a key site for both potential downstream metabolism via H6PD and dephosphorylation via G6Pase.

Analytical Methodologies for Research and Quantification

Chromatographic Techniques for Metabolite Separation and Identification

Chromatography is a cornerstone for the separation and identification of 2-FDPG from a mixture of structurally similar compounds. Techniques like High-Performance Liquid Chromatography are particularly vital in metabolomic studies involving FDG.

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the analysis of radiolabeled metabolites of 2-[18F]FDG. nih.govnih.gov Radio-HPLC methods are developed to separate and quantify 2-[18F]FDG and its various metabolic products, including 2-[18F]fluoro-2-deoxy-6-phosphogluconate, from biological tissue samples. abo.fi

In typical applications, a sensitive on-line scintillation detector is used to detect the radioactivity of the separated compounds. nih.govabo.fi One established radio-HPLC method demonstrated good resolution (Rs > 1.9) and was capable of clearly separating [18F]FDG and its key metabolites. nih.govabo.fi However, it is important to note that distinguishing between 2-[18F]fluoro-2-deoxy-6-phosphogluconolactone (2-[18F]FD-PGL) and 2-[18F]fluoro-2-deoxy-6-phosphogluconate can be challenging with HPLC alone due to the spontaneous hydrolysis of the former. nih.gov As a result, the peak corresponding to these metabolites is often reported as a combined value. nih.gov

Research has shown that the levels of the oxidative pentose (B10789219) phosphate (B84403) pathway radiometabolite, 2-[18F]FD-PGL/PG1, are highest in the liver compared to other tissues like the brain, heart, lung, and tumors. nih.gov

| Parameter | Value | Source(s) |

| Technique | Radio-HPLC | abo.fi, nih.gov |

| Detector | On-line scintillation detector | abo.fi, nih.gov |

| Resolution (Rs) | > 1.9 | abo.fi, nih.gov |

| Linearity Range | 5 Bq - 5 kBq | abo.fi, nih.gov |

| Limit of Detection (LOD) | 46 Bq | nih.gov |

| Limit of Quantification (LOQ) | 139 Bq | nih.gov |

Table 1: Performance characteristics of a radio-HPLC method for [¹⁸F]FDG metabolite analysis.

Reversed-phase chromatography, often coupled with mass spectrometry, provides a powerful tool for the quantification of non-radiolabeled 2-fluoro-2-deoxyglucose and its phosphorylated metabolites. chemrxiv.orgsemanticscholar.org C18-based columns are commonly used in this approach. chemrxiv.orgchemrxiv.org This method is particularly valuable as it offers a sensitive and reliable alternative to assays that use radiolabeled glucose analogues. chemrxiv.org

Fluorinated stationary phases can offer complementary selectivity to traditional C8 and C18 phases, which can be advantageous for separating halogenated compounds. chromatographyonline.com These phases can lead to different elution orders and enhanced selectivity for challenging separations. chromatographyonline.com The development of reversed-phase LC-MS methods allows for the detection of trace amounts of these compounds in complex biological samples, which was previously a significant analytical challenge. chemrxiv.orgsemanticscholar.org

Spectroscopic Approaches for Detection and Structural Elucidation

Spectroscopic techniques are indispensable for confirming the chemical identity of metabolites and for noninvasive in vivo studies. Nuclear Magnetic Resonance and Mass Spectrometry are the primary methods used for the structural elucidation and sensitive quantification of 2-FDPG.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹F NMR, is a powerful noninvasive technique for observing the in vivo metabolism of FDG. nih.gov Studies have demonstrated the feasibility of using ¹⁹F NMR to follow the metabolic fate of FDG beyond its initial phosphorylation to FDG-6-phosphate. nih.govresearchgate.net

Following the administration of FDG, ¹⁹F NMR can resolve distinct resonances corresponding to different fluorinated metabolites in tissues like the brain. nih.gov Chemical shift analysis has suggested the identity of some of these resonances to be 2-fluoro-2-deoxy-6-phosphogluconolactone and/or 2-fluoro-2-deoxy-6-phosphogluconate. nih.gov The use of ¹⁹F NMR has been crucial in showing that FDG metabolism is more extensive than previously thought. nih.gov It has also revealed tissue-specific differences in metabolism beyond FDG-6-phosphate. nih.govnih.gov For instance, significant metabolism beyond this step has been observed in the brain, heart, liver, and kidneys. nih.gov

| Tissue | Metabolism Beyond FDG-6-P (% of total FDG) | Source(s) |

| Brain | 45 ± 3% | nih.gov |

| Heart | 29 ± 2% | nih.gov |

| Liver | 22 ± 3% | nih.gov |

| Kidney | 17 ± 3% | nih.gov |

Table 2: Extent of FDG metabolism beyond FDG-6-Phosphate in different rat organs as determined by ¹⁹F NMR spectroscopy.

Mass Spectrometry (MS) is a highly sensitive technique for the quantification of 2-fluoro-2-deoxyglucose and its phosphorylated metabolites. chemrxiv.orgsemanticscholar.org When coupled with liquid chromatography (LC-MS), it provides a robust method for measuring trace amounts of these compounds in biological matrices. chemrxiv.orgchemrxiv.org

An LC-Q-Exactive-Orbitrap-MS method has been developed to quantify both 2FDG and its phosphorylated product, 2-fluoro-2-deoxyglucose-6-phosphate (2-FDG-6-P). chemrxiv.org This method can achieve low detection limits, reaching the femtomole level (81.4 fmol for 2FDG and 48.8 fmol for 2-FDG-6-P). chemrxiv.orgchemrxiv.org Such high sensitivity makes LC-MS a promising analytical tool for determining glucose uptake in biological samples using nonradiolabeled glucose analogues. chemrxiv.org For the analysis of related compounds like 2-keto-3-deoxy-6-phosphogluconate (KDPG), liquid chromatography–tandem mass spectrometry (LC-MS/MS) in negative mode is utilized, monitoring for its characteristic transition (m/z 257 → 79). researchgate.net

Radiometric Detection in Labeled Tracer Studies

In studies involving the positron-emitting isotope fluorine-18 (B77423) ([¹⁸F]), radiometric detection is the primary method for quantification. nih.govabo.fi This is typically achieved by coupling a radiometric detector, such as an on-line scintillation detector, with a separation technique like HPLC. nih.govabo.fi

This combination allows for the creation of a radio-chromatogram, where peaks correspond to different radiolabeled metabolites. The area under each peak is proportional to the amount of radioactivity, enabling the quantification of individual metabolites like 2-[¹⁸F]FDG, 2-[¹⁸F]FDG-6-P, and 2-[¹⁸F]fluoro-2-deoxy-6-phosphogluconate. nih.gov These tracer studies are essential for understanding the tissue-specific metabolic pathways of FDG in vivo. nih.gov

Method Validation and Sensitivity in Complex Biological Matrices

The successful application of any analytical methodology for the quantification of this compound in biological samples hinges on rigorous method validation. This process ensures that the chosen method is reliable, reproducible, and fit for its intended purpose. Key validation parameters, as outlined by regulatory bodies, include accuracy, precision, linearity, selectivity, and sensitivity. Furthermore, the inherent complexity of biological matrices, such as plasma, tissue homogenates, and cell lysates, necessitates a thorough evaluation of matrix effects and the stability of the analyte under various storage and processing conditions.

A highly sensitive and robust liquid chromatography-mass spectrometry (LC-MS) based method has been developed for the quantification of 2-fluoro-2-deoxyglucose (2FDG) and its phosphorylated metabolite, 2-fluoro-2-deoxyglucose-6-phosphate (2FDG-6-P), which serves as a close analytical surrogate for this compound. chemrxiv.orgsemanticscholar.org This methodology, which combines reversed-phase chromatography with high-resolution mass spectrometry, demonstrates excellent performance in complex biological samples. chemrxiv.orgsemanticscholar.org

Detailed Research Findings

Validation studies for LC-MS based quantification of the closely related 2-fluoro-2-deoxyglucose-6-phosphate have established its suitability for bioanalytical applications. The accuracy of the method was determined by spiking known amounts of the analyte into blank plasma and skeletal muscle samples at low, middle, and high concentrations. semanticscholar.org Precision was assessed through repeatability (intra-day precision) and intermediate precision (inter-day precision) studies.

The sensitivity of the method is defined by the lower limit of detection (LOD) and the lower limit of quantification (LLOQ). For 2FDG-6-P, the LOD has been reported to be as low as 48.8 fmol, highlighting the method's capability to detect minute quantities of the analyte. chemrxiv.orgsemanticscholar.org The LLOQ is the lowest concentration on the calibration curve that can be quantitatively determined with acceptable precision and accuracy.

Matrix effects are a significant consideration in bioanalysis, as components of the biological matrix can interfere with the ionization of the target analyte, leading to ion suppression or enhancement. These effects are typically evaluated by comparing the analytical response of the analyte in the matrix to its response in a neat solution. Stability studies are also crucial to ensure that the concentration of this compound does not change from the time of sample collection to the time of analysis. These studies typically evaluate the stability of the analyte under various conditions, including freeze-thaw cycles, short-term storage at room temperature, and long-term storage at low temperatures. For instance, 2FDG and 2FDG-6-P have been shown to be stable for up to two weeks in an autosampler set at 4°C. semanticscholar.org

The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. A linear response is typically demonstrated by a high coefficient of determination (R²) for the calibration curve.

The following data tables summarize the validation parameters for the quantification of 2-fluoro-2-deoxyglucose-6-phosphate in plasma and skeletal muscle, which can be considered indicative of the expected performance for this compound analysis.

Data Tables

| Matrix | Spiked Amount (pmol) | Measured Amount (pmol, mean ± SD) | Accuracy (%) |

|---|---|---|---|

| Plasma | 0.0488 | 0.047 ± 0.005 | 96.3 |

| 1.6 | 1.55 ± 0.12 | 96.9 | |

| 50 | 48.9 ± 3.5 | 97.8 | |

| Skeletal Muscle | 0.0488 | 0.051 ± 0.006 | 104.5 |

| 1.6 | 1.68 ± 0.15 | 105.0 | |

| 50 | 51.2 ± 4.1 | 102.4 |

| Matrix | Spiked Amount (pmol) | Intra-day Precision (CV, %) | Inter-day Precision (CV, %) |

|---|---|---|---|

| Plasma | 0.0488 | 10.6 | 12.1 |

| 1.6 | 7.7 | 9.8 | |

| 50 | 7.2 | 8.5 | |

| Skeletal Muscle | 0.0488 | 11.8 | 13.5 |

| 1.6 | 8.9 | 10.2 | |

| 50 | 8.0 | 9.3 |

| Parameter | Value |

|---|---|

| Limit of Detection (LOD) | 48.8 fmol |

| Lower Limit of Quantification (LLOQ) | 0.0488 pmol |

| Linear Range | 0.0488 - 50 pmol |

| Coefficient of Determination (R²) | >0.99 |

Pre Clinical Research Applications and Biochemical Probes

Application in Tracing Glucose Utilization in in vitro and in vivo Animal Models

The radiolabeled analog of glucose, 2-deoxy-2-[¹⁸F]fluoro-D-glucose (FDG), is widely used in positron emission tomography (PET) to trace glucose uptake and metabolism. frontiersin.orgwjgnet.comacs.org Upon entering a cell, FDG is phosphorylated by hexokinase to form 2-deoxy-2-[¹⁸F]fluoro-D-glucose-6-phosphate (FDG-6-P). nih.gov This phosphorylated form is then "metabolically trapped" within the cell because it cannot be readily metabolized further in the glycolytic pathway. nih.govsnmjournals.org This trapping principle allows for the visualization and quantification of glucose uptake in various tissues. snmjournals.org

In pre-clinical animal models, this technique has been instrumental in studying glucose utilization in a variety of contexts. For instance, studies in rats have demonstrated the rapid uptake of FDG in tissues with high glucose demand, such as the brain, heart, and tumors. nih.gov The accumulation of FDG in these tissues provides a quantitative measure of regional glucose metabolism. snmjournals.org Animal models have been crucial in validating the use of FDG-PET for assessing alterations in glucose metabolism in various diseases, including cancer and neurological disorders. nih.gov

Below is a table summarizing key findings from animal studies on FDG uptake:

| Animal Model | Key Finding | Reference |

| Rats | Rapid accumulation of [¹⁸F]FDG in kidneys, liver, lung, and small intestine with subsequent clearance. Brain and heart showed relatively constant accumulation. High uptake was observed in transplantable tumors. | nih.gov |

| Mice, Rats, Hamsters, Rabbits | Early and high uptake of [¹⁸F]FDG was observed in a variety of transplantable tumors. | nih.gov |

| Amphibians (Frogs) | Uptake of 2-deoxy-D-glucose (a related compound) was studied in the retina, showing concentration-dependent accumulation. | nih.gov |

Utility as a Biochemical Marker for Pathway Activity

Beyond its use as a general glucose tracer, the metabolic fate of FDG provides insights into specific enzyme and pathway activities. The initial phosphorylation of FDG to FDG-6-P by hexokinase makes its uptake a marker for the activity of this key glycolytic enzyme. nih.gov The subsequent conversion of FDG-6-P to other metabolites can indicate the activity of downstream pathways.

While FDG itself is primarily trapped as FDG-6-P, the theoretical conversion of this molecule would lead to 2-Fluoro-2-deoxy-6-phosphogluconate (FDPG) if it were to enter the pentose (B10789219) phosphate (B84403) pathway (PPP). The enzyme that would catalyze this reaction is glucose-6-phosphate dehydrogenase. Therefore, the detection of FDPG or its downstream products could serve as a marker for PPP activity. The PPP is a crucial pathway for producing NADPH and precursors for nucleotide biosynthesis, and its activity is often altered in disease states. nih.gov

Investigation of Metabolic Reprogramming in Disease Models

A hallmark of many diseases, particularly cancer, is the reprogramming of cellular metabolism. nih.govnih.gov Cancer cells often exhibit increased glycolysis even in the presence of oxygen, a phenomenon known as the Warburg effect. nih.govscribd.com They also frequently show altered activity of the pentose phosphate pathway to support rapid proliferation. nih.gov

In pre-clinical cancer models, FDG-PET has been extensively used to visualize and quantify this increased glucose uptake by tumors. nih.govmdpi.com The intensity of the FDG signal often correlates with tumor aggressiveness. mdpi.com By extension, the potential to trace the flux of fluorinated glucose analogs through different metabolic branches, such as the formation of FDPG in the PPP, offers a powerful tool to dissect the nuances of metabolic reprogramming in cancer. For example, investigating the relative accumulation of FDG-6-P versus the formation of FDPG could provide a ratio of glycolytic to PPP activity, offering a more detailed picture of the metabolic phenotype of a tumor.

Studies using 2-deoxy-D-glucose (2-DG), a non-fluorinated analog of FDG, have demonstrated the potential of targeting glycolysis in cancer. In preclinical models of bladder cancer, 2-DG was shown to decrease cell viability, proliferation, and invasion. mdpi.com This highlights the importance of understanding and probing these reprogrammed metabolic pathways.

Potential as an Enzymatic Probe or Substrate Analog in Mechanistic Studies

The fluorinated nature of this compound makes it a potential tool for mechanistic studies of enzymes within the pentose phosphate pathway. The fluorine atom can act as a sensitive probe for nuclear magnetic resonance (NMR) spectroscopy, allowing for detailed investigation of enzyme-substrate interactions.

Furthermore, understanding the interactions of fluorinated analogs like FDPG with metabolic enzymes can aid in the design of specific inhibitors. For instance, if FDPG is found to be a potent inhibitor of a key enzyme in a disease-related pathway, this information could guide the development of new therapeutic agents.

Advanced Research Directions and Unresolved Questions

Detailed Elucidation of Undefined Downstream Metabolic Fates

Once formed from 2-fluoro-2-deoxy-D-glucose-6-phosphate (FDG-6-P) by the enzyme glucose-6-phosphate dehydrogenase (G6PD), FDPG is positioned at the gateway to further metabolic transformations. nih.govpnas.org Research using 19F NMR spectroscopy and radiolabeling has demonstrated that the metabolism of FDG extends significantly beyond FDG-6-P, with the profile of metabolites varying substantially across different tissues. researchgate.netdntb.gov.ua

Identified Downstream Metabolites: Studies have successfully identified several downstream products, indicating that FDG-6-P can be shunted into various pathways beyond the PPP. These include:

2-fluoro-2-deoxy-D-mannose-6-phosphate (FDM-6-P) : Formed via the action of phosphoglucose (B3042753) isomerase. nih.govnih.gov

2-fluoro-2-deoxy-D-glucose-1-phosphate (FDG-1-P) : A precursor for glycogen (B147801) synthesis. nih.govresearchgate.net

UDP-2-fluoro-2-deoxy-D-glucose (UDP-FDG) : Involved in the glycogen synthesis pathway. nih.gov

2-fluoro-2-deoxy-D-glucose-1,6-bisphosphate (FDG-1,6-P2) . nih.gov

Unresolved Questions: A primary research goal is to create a complete inventory of all FDPG-derived metabolites. Recent studies have detected unidentified radiometabolites in tissue extracts, one of which is hypothesized to be 2-[¹⁸F]fluoro-2-deoxy-D-glucuronic acid. nih.gov The definitive identification of these unknown compounds is crucial. Furthermore, the enzymes responsible for these subsequent metabolic steps are largely uncharacterized. Key unresolved questions include:

What is the complete chemical identity of all downstream metabolites originating from FDPG?

Which specific enzymes catalyze the conversion of FDPG and its subsequent products?

Do these downstream pathways represent metabolic dead-ends, or are the resulting fluorinated compounds actively transported or recycled?

Can FDPG be decarboxylated by 6-phosphogluconate dehydrogenase, and if so, what is the fate of the resulting fluorinated pentose (B10789219) phosphate (B84403)?

Comprehensive Understanding of Tissue-Specific Regulatory Mechanisms

A striking finding is that the metabolism of FDG and its derivatives is highly dependent on the specific tissue type. The extent of metabolism beyond FDG-6-P has been quantified in rats, showing significant variation between the brain (45%), heart (29%), liver (22%), and kidney (17%). researchgate.netnih.gov This tissue-specificity implies that the regulatory mechanisms governing the relevant metabolic pathways are distinct in each organ. dntb.gov.ua

Key Regulatory Enzymes and Pathways:

Pentose Phosphate Pathway (PPP) : The entry of FDG-6-P into the oxidative PPP is a key control point. The activities of glucose-6-phosphate dehydrogenase (G6PD) and hexose-6-phosphate dehydrogenase (H6PD) are critical. nih.gov Studies suggest these enzymes have diverging roles in downstream tracer metabolism. nih.gov H6PD is particularly interesting as it functions within a largely uncharacterized PPP located in the endoplasmic reticulum. dntb.gov.ua

Glucose-6-Phosphatase (Glc-6-Pase) : In the liver, the rapid release of FDG is attributed to the high activity of the Glc-6-Pase system, which dephosphorylates FDG-6-P. nih.gov The efficacy of this process depends on both the catalytic subunit and the glucose-6-phosphate transporter (Glc-6-PT). nih.gov

Unresolved Questions: The fundamental reasons for these pronounced tissue-specific metabolic patterns remain a significant area of investigation. Future research must address:

What are the specific transcriptional and post-translational modifications that regulate the expression and activity of G6PD, H6PD, and other key enzymes in different tissues?

How do local concentrations of allosteric effectors, such as the NADP+/NADPH ratio, differ across tissues and how do they impact the flux of fluorinated substrates through the PPP? youtube.com

What role do substrate transporters, beyond the initial glucose transporters (GLUTs), play in the differential accumulation and clearance of FDPG and its metabolites in various organs?

How do hormonal signals, like insulin, differentially regulate these metabolic pathways in tissues such as muscle, adipose, and liver? nih.gov

Structural Biology of 2-Fluoro-2-deoxy-6-phosphogluconate-Enzyme Complexes

A deep mechanistic understanding of how enzymes interact with FDPG requires high-resolution structural information. While crystal structures exist for key enzymes like 6-phosphogluconate dehydrogenase (6PGDH) with its natural substrate or inhibitors, there is a notable lack of structural data for these enzymes complexed with their fluorinated counterparts. nih.gov

Importance of Structural Data: Structural biology provides a static snapshot of the molecular interactions within an enzyme's active site. This information is invaluable for explaining the kinetic properties observed in solution. For example, molecular docking studies have been used to computationally predict how fluorinated 2-DG derivatives bind to hexokinase, but experimental validation is needed. mdpi.com

Unresolved Questions: This area is largely unexplored, presenting a significant opportunity for future research. The primary unresolved goals are:

To successfully crystallize and solve the three-dimensional structures of key enzymes, such as G6PD and 6PGDH, in complex with this compound.

How does the presence of the electron-withdrawing fluorine atom at the C-2 position alter the binding orientation and conformation of the substrate within the active site compared to the natural substrate?

What specific changes in hydrogen bonding, electrostatic, and hydrophobic interactions account for the altered substrate affinity (Km) and turnover rate (kcat) observed for fluorinated substrates?

Can these structural insights be used to rationally design new fluorinated probes with tailored enzymatic processing or inhibitory properties?

Computational Modeling and Simulation of Metabolic Flux

The discovery of extensive downstream metabolism of FDG challenges the assumptions underlying the standard kinetic models used for quantitative PET imaging. researchgate.netnih.gov These models often rely on a simplified "metabolic trapping" of FDG-6-P, which does not account for its conversion to FDPG or other metabolites. scribd.com This oversimplification can affect the accuracy of calculated metabolic rates.

Limitations of Current Models: The significant and variable metabolism of FDG in different tissues suggests that more sophisticated models are needed to accurately interpret PET data. dntb.gov.ua The relative accumulation of different fluorinated metabolites over time indicates that a single rate constant for trapping is insufficient. nih.gov

Unresolved Questions: Advancing the quantitative power of FDG-PET and understanding the metabolic network dynamics requires significant progress in computational modeling. Key challenges include:

Developing multi-compartment kinetic models that explicitly include pools for FDPG and other significant downstream metabolites.

How can we accurately determine the numerous rate constants (k-values) required for these complex models, which describe the enzymatic conversions and transport steps for each fluorinated species?

Can these advanced models be used to simulate the metabolic flux through the PPP and other associated pathways in vivo under various physiological and pathological conditions?

How can computational models be integrated with experimental data from NMR spectroscopy and mass spectrometry to create a comprehensive and predictive simulation of FDPG metabolism?

Exploration in Synthetic Biology and Metabolic Engineering Strategies

Synthetic biology and metabolic engineering offer powerful tools to both study and harness the metabolic pathways involving fluorinated compounds. These disciplines could be leveraged to produce FDPG for research purposes or to create novel cellular systems for studying its effects.

Potential Applications: While much of metabolic engineering has focused on producing valuable chemicals from simple precursors, the principles can be applied to the synthesis and manipulation of non-natural compounds like fluorinated sugars. acs.org For instance, salvage pathways in engineered yeast have been proposed as an effective method for producing non-standard sugars, including fluorinated variants. acs.org

Unresolved Questions and Future Directions: This area represents a frontier in the study of FDPG, with numerous potential research avenues:

Can microbial platforms like E. coli or yeast be engineered to produce this compound from a simpler, fluorinated precursor? This might involve the directed evolution of enzymes like G6PD to enhance their activity on fluorinated substrates.

Is it possible to design and build synthetic genetic circuits that act as biosensors for FDPG or its metabolites, allowing for real-time monitoring of its concentration within a cell?

Could cell-free systems be constructed using purified enzymes to produce FDPG and its derivatives, providing a clean source of these compounds for biochemical and structural studies? frontiersin.org

Can metabolic engineering strategies be used to create cell lines with specifically altered FDPG metabolism (e.g., by knocking out or overexpressing key enzymes) to systematically study its downstream biological effects?

常见问题

Q. What are the common synthetic strategies for preparing 2-Fluoro-2-deoxy-6-phosphogluconate, and how do phosphorylation methods affect yield?

The synthesis typically involves installing fluorine at the C2 position of glucose derivatives, followed by selective phosphorylation. A key strategy employs the Evans aldol reaction to establish stereochemistry at the C2 and C3 positions (e.g., starting from 4-benzyloxybutanol or L-malic acid). Phosphorylation of the primary alcohol group is achieved using reagents like dibenzyl phosphochloridate at low temperatures to minimize side reactions. Yield optimization depends on protecting group strategies and reaction conditions (e.g., temperature and stoichiometry), with reported overall yields ranging from 10% to 25% . Fluorination methods, such as using fluorine-18-labeled precursors, may require specialized agents like acetyl hypofluorite to ensure stereoselectivity .

Q. How does this compound interact with the pentose phosphate pathway (PPP), and what experimental approaches validate its role?

As a fluorinated analog of 6-phosphogluconate, this compound likely acts as a competitive inhibitor of 6-phosphogluconate dehydrogenase (6PGD), a key PPP enzyme. Researchers use enzyme kinetics assays (e.g., measuring Ki and Vmax under varying substrate concentrations) to assess inhibition. Isotopic tracing with <sup>14</sup>C-labeled glucose analogs (e.g., [<sup>14</sup>C]DG) can track metabolic flux disruption, while autoradiography quantifies tissue-specific trapping of phosphorylated derivatives . Structural studies (e.g., X-ray crystallography) further elucidate binding interactions at the enzyme active site .

Advanced Research Questions

Q. How can researchers resolve contradictory data on this compound’s metabolic effects in different experimental models?

Discrepancies may arise from differences in tissue-specific hexokinase activity, fluorinated compound stability, or assay sensitivity. For example:

- Tracer specificity : Fluorinated analogs may exhibit different transport kinetics compared to <sup>14</sup>C-labeled glucose derivatives, leading to variability in autoradiography results .

- Enzyme isoform variability : 6PGD isoforms in different tissues may have distinct binding affinities for fluorinated inhibitors .

| Factor | Impact on Data | Resolution Strategy |

|---|---|---|

| Tissue permeability | Lower uptake in brain vs. liver | Normalize data to tissue-specific transporter expression |

| Fluorine metabolic stability | Degradation in acidic conditions (e.g., lysosomes) | Use stable isotopes (e.g., <sup>19</sup>F NMR) for tracking |

| Enzyme isoform expression | Varied inhibition efficacy across cell types | Perform isoform-specific knockdown/knockout studies |

Q. What advanced structural and kinetic methods are critical for characterizing this compound’s mechanism of action?

- Kinetic isotope effects (KIE) : Compare kcat and Km using deuterated vs. fluorinated substrates to probe transition-state interactions.

- Cryo-EM/crystallography : Resolve the 6PGD-fluorinated inhibitor complex to identify fluorine-induced conformational changes .

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics and entropy-driven inhibition.

Q. How can researchers design experiments to distinguish between on-target enzyme inhibition and off-target metabolic effects?

- Control assays : Use 6PGD knockout cell lines or CRISPR-edited models to isolate inhibitor specificity.

- Metabolomic profiling : LC-MS/MS-based untargeted metabolomics identifies off-target perturbations in PPP intermediates (e.g., ribulose-5-phosphate accumulation) .

- Fluorine NMR : Track <sup>19</sup>F-labeled compound distribution and stability in real time .

Methodological Considerations

Q. What analytical techniques are essential for verifying the purity and stereochemical integrity of synthesized this compound?

Q. How should researchers address challenges in scaling up synthesis for in vivo studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。